molecular formula C7H14O2S B8049631 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol)

2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol)

Cat. No.: B8049631
M. Wt: 162.25 g/mol
InChI Key: JQUNLCJEEIFLSJ-UHFFFAOYSA-N
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Description

2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) is a chemical compound with the molecular formula C₇H₁₄O₂S and a molecular weight of 162.07 g/mol . This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and two ethan-1-ol groups attached to the ring. The presence of the thietane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Chemical Reactions Analysis

2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The ethan-1-ol groups can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) involves its interaction with molecular targets and pathways within biological systems. The thietane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ethan-1-ol groups may also play a role in these interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) can be compared with other similar compounds, such as:

    2,2’-(Thietane-3,3-diyl)bis(methanol): Similar structure but with methanol groups instead of ethan-1-ol groups.

    2,2’-(Thietane-3,3-diyl)bis(propane-1-ol): Similar structure but with propane-1-ol groups instead of ethan-1-ol groups.

The uniqueness of 2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) lies in its specific combination of the thietane ring and ethan-1-ol groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[3-(2-hydroxyethyl)thietan-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c8-3-1-7(2-4-9)5-10-6-7/h8-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUNLCJEEIFLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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